2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
Description
2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 4 and a piperazine ring linked to a 4,6-dimethylpyrimidin-2-yl moiety. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) targeting properties .
The synthesis of this compound likely involves coupling reactions between a benzothiazole precursor (e.g., 4-methyl-2-chloro-1,3-benzothiazole) and a pre-functionalized piperazine-pyrimidine intermediate. Such synthetic strategies are analogous to those described for structurally related thienopyrimidines and pyrazolopyrimidines .
Properties
IUPAC Name |
2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S/c1-12-5-4-6-15-16(12)21-18(24-15)23-9-7-22(8-10-23)17-19-13(2)11-14(3)20-17/h4-6,11H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCNZYOEOVWACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperazine ring is then introduced through nucleophilic substitution reactions, where the piperazine is reacted with a halogenated benzothiazole derivative under basic conditions.
The dimethylpyrimidine moiety is often introduced in the final steps. This can be achieved by reacting the intermediate compound with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrimidine or piperazine rings, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4) are typical methods.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring typically yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has been explored for various scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways, providing insights into its mechanism of action at the molecular level.
Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with various molecular targets. The benzothiazole core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring enhances the compound’s binding affinity to specific receptors or enzymes, while the dimethylpyrimidine moiety can modulate the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Benzothiazole vs. Thiazole/Thienopyrimidine: The benzothiazole core in the target compound offers greater aromaticity and rigidity compared to simpler thiazoles (e.g., 92110-11-7) or thienopyrimidines (e.g., EP 2402347 A1). These differences influence electronic properties and binding affinity to biological targets .
- Pyrimidine vs. Triazine-dione : The 4,6-dimethylpyrimidine substituent in the target compound contrasts with the triazine-dione group in [18F]FECUMI-101. Pyrimidines are often associated with kinase inhibition, while triazine-diones may enhance solubility or metabolic stability .
Substituent Effects
- Piperazine Linkers : The target compound’s piperazine group is substituted with a dimethylpyrimidine, whereas EP 2402347 A1 features a methanesulfonyl-piperazine. Sulfonyl groups enhance hydrophilicity and may improve pharmacokinetics, while pyrimidine substituents could optimize target engagement through π-stacking .
- In contrast, the target compound’s methyl and dimethylpyrimidine groups likely enhance lipophilicity, favoring blood-brain barrier penetration for CNS applications .
Pharmacological Considerations
- While direct activity data for the target compound are unavailable, structural analogs like [18F]FECUMI-101 demonstrate the importance of piperazine-containing scaffolds in receptor targeting (e.g., 5-HT1A). The dimethylpyrimidine group in the target compound could similarly modulate receptor affinity or selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
